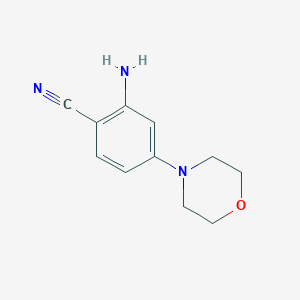

2-Amino-4-(4-morpholinyl)benzonitrile

Description

2-Amino-4-(4-morpholinyl)benzonitrile is a benzonitrile derivative featuring an amino group at the 2-position and a morpholine ring at the 4-position of the benzene ring. The morpholine moiety enhances solubility and bioavailability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating morpholine, enabling diverse synthetic transformations, such as cyclization and nucleophilic substitution .

Properties

IUPAC Name |

2-amino-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-2-10(7-11(9)13)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWPTBVYZGHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-morpholinyl)benzonitrile typically involves the following steps:

Nitration: The starting material, 4-morpholinylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-morpholinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-4-(4-morpholinyl)benzonitrile Applications

This compound is a chemical compound with diverse applications in scientific research, including medicinal chemistry, materials science, biological research, and industrial applications. The compound features an amino group, a morpholine ring, and a nitrile group, each contributing to its reactivity and applications.

Scientific Research Applications

This compound serves as a versatile building block in synthesizing various compounds for scientific research.

Medicinal Chemistry

- This compound is used in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- It is a useful intermediate in creating new drugs because compounds with an electron-withdrawing group such as nitrile, cyano, trifluoromethyl, carboxylic ester, ketone, or amide group are widely used as building blocks .

- The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the morpholine ring offers steric hindrance, influencing the compound’s binding affinity and specificity. The nitrile group can participate in electrophilic interactions, further modulating the compound’s activity.

Materials Science

- This compound is utilized in developing advanced materials, including polymers and nanomaterials.

Biological Research

- It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications

- This compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions.

- Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The nitrile group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

- Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Preparation Methods

The synthesis of this compound typically involves nitration, reduction, and purification.

- Nitration 4-morpholinylbenzonitrile undergoes nitration to introduce a nitro group at the desired position.

- Reduction The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

- Purification The final product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. Automated systems for purification ensure consistent quality and purity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-morpholinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the morpholine ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The nitrile group can participate in electrophilic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

- Structure: Contains a methoxy group at position 4 and a morpholinopropoxy chain at position 3.

- Applications: Likely used in drug discovery for extended solubility and target binding due to the flexible morpholinopropoxy chain .

- Molecular Weight : Higher than the target compound due to the additional substituents.

4-Aminobenzonitrile

- Structure: Simplest analogue with only an amino group at position 4.

- Applications : A precursor for dyes and pharmaceuticals, lacking the morpholine’s pharmacokinetic benefits .

- Molecular Weight : C₇H₆N₂ (118.14 g/mol), significantly lighter than morpholine-containing derivatives .

Halogenated and Heterocyclic Derivatives

2-Amino-4-(trifluoromethyl)benzonitrile

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

- Structure : Chloropyrimidinyl group at position 4.

- Applications : Intermediate in kinase inhibitor synthesis; the pyrimidine ring enables hydrogen bonding with biological targets .

- Molecular Weight: C₁₁H₇ClN₄ (230.65 g/mol), heavier than non-heterocyclic analogues .

Fluorinated Derivatives

4-(Aminomethyl)-2-fluorobenzonitrile

4-Amino-5-fluoro-2-hydroxybenzonitrile

- Structure : Fluoro and hydroxy groups at positions 5 and 2, respectively.

- Applications : Antibacterial or antifungal agent candidate; hydroxy group increases polarity .

Pyridine and Pyrimidine Derivatives

2-Amino-4-(cyanomethyl)-6-(4-morpholinyl)-3,5-pyridinedicarbonitrile

- Structure: Pyridine core with morpholine and cyanomethyl groups.

- Applications : Likely used in multi-cyclic drug synthesis (e.g., kinase inhibitors) due to its poly-nitrile functionality .

- Molecular Weight : C₁₃H₁₂N₆O (268.28 g/mol), significantly heavier than benzonitrile derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Morpholine Derivatives: Compounds like this compound are prioritized in drug discovery for their balance of solubility and bioavailability. Recent studies highlight their utility in synthesizing pyrazolo[4,3-d]pyrimidines, which are potent kinase inhibitors .

- Fluorinated Analogues: Fluorine incorporation (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile) improves metabolic stability and target selectivity, driving interest in anticancer and antimicrobial applications .

- Market Trends : The global market for trifluoromethyl-substituted benzonitriles is projected to grow at a CAGR of 5.2% (2020–2025), reflecting their industrial importance .

Biological Activity

2-Amino-4-(4-morpholinyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with substituted benzonitriles. Various methods have been reported, including the use of palladium catalysts in organic solvents like dimethyl sulfoxide (DMSO) . The process often yields high purity and good yields under mild conditions.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino benzonitriles exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, particularly in inhibiting biofilm formation by Escherichia coli .

Table 1: Biological Activity Overview

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial (E. coli) | |

| 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile | Antitumor activity | |

| 2-Aminothiazole derivatives | Broad-spectrum antibacterial |

The mechanism by which this compound exerts its biological effects may involve the inhibition of essential bacterial virulence factors such as pili formation, which is crucial for biofilm development . This suggests a dual role in both antibacterial action and prevention of pathogenicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzonitrile core can significantly influence biological activity. For example, substituents at the C-2 and C-6 positions have been shown to modulate the potency against microbial strains. Compounds with phenyl substitutions at these positions often demonstrate enhanced activity compared to those with simpler alkyl groups .

Case Studies

- Antibacterial Evaluation : A series of analogs derived from this compound were tested against E. coli strains. The most active compounds were identified based on their ability to inhibit biofilm formation without affecting overall bacterial growth.

- Antitumor Activity : Another study focused on related compounds demonstrated significant antitumor effects in vitro, suggesting that structural modifications could lead to promising anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(4-morpholinyl)benzonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. For example, benzonitrile derivatives are often prepared using Fe-catalyzed hydrosilylation or via intermediates like 4-(aminomethyl)benzyl alcohol . Yield optimization may involve adjusting reaction temperature (e.g., 60–80°C for Fe-based catalysts), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of morpholine and nitrile precursors. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use FTIR and Raman spectroscopy to analyze vibrational modes of the nitrile (-C≡N) and morpholine rings. Compare experimental spectra with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to validate bond angles and electron distribution . X-ray crystallography is ideal for resolving crystal packing, but if crystals are unavailable, NMR (¹H/¹³C) can confirm substituent positions, with the amino proton typically appearing as a broad singlet at δ 5.5–6.0 ppm .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The morpholine and benzonitrile moieties make it a versatile precursor for kinase inhibitors or anticancer agents. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups or react with thioureas to form thiazole derivatives. Its electron-deficient nitrile group facilitates nucleophilic additions, enabling scaffold diversification .

Advanced Research Questions

Q. How do computational studies explain the adsorption behavior of this compound on metal surfaces?

- Methodological Answer : DFT simulations (e.g., using VASP or Gaussian) reveal that the nitrile group binds preferentially to transition metals (Ag, Au) via the lone pair on the nitrogen atom, while the morpholine ring adopts a tilted orientation due to steric hindrance. Surface-enhanced Raman spectroscopy (SERS) can experimentally validate these orientations by monitoring shifts in -C≡N stretching frequencies (∼2230 cm⁻¹) upon adsorption .

Q. What strategies resolve contradictions between experimental and theoretical dipole moments for benzonitrile derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. To reconcile, measure dipole moments experimentally using dielectric constant titration in non-polar solvents (e.g., benzene) and compare with gas-phase DFT calculations (MP2/cc-pVTZ). For this compound, expect a dipole moment ~4.5 D due to charge separation between the electron-rich morpholine and electron-deficient nitrile .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid). The morpholine ring is prone to hydrolysis under acidic conditions, generating 4-aminobenzoic acid derivatives, while the nitrile group may hydrolyze to carboxylic acids in basic media .

Q. What are the challenges in synthesizing chiral analogs of this compound, and how can enantioselectivity be achieved?

- Methodological Answer : Chirality can be introduced via asymmetric catalysis. Use chiral ligands (e.g., BINAP) in Pd-catalyzed aminations or employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers. Circular dichroism (CD) spectroscopy and chiral HPLC (Chiralpak IA column) are critical for characterizing enantiomeric excess (ee) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data for benzonitrile derivatives in different solvents?

- Methodological Answer : Solvent polarity affects π→π* transitions and hydrogen bonding. For UV-Vis spectra, normalize data using molar absorptivity (ε) and compare in solvents like cyclohexane (non-polar) vs. methanol (polar). For NMR, use deuterated solvents to avoid peak splitting artifacts. Computational solvation models (e.g., COSMO-RS) can predict solvent-induced shifts .

Q. What experimental controls are essential when studying the biological activity of this compound in cell-based assays?

- Methodological Answer : Include vehicle controls (DMSO ≤0.1%) and reference compounds (e.g., staurosporine for kinase inhibition). Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability. Use LC-MS/MS to quantify intracellular concentrations and confirm target engagement via Western blotting for downstream phosphoproteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.